molecular formula C24H31ClO7 B145191 Glystrophan CAS No. 131349-68-3

Glystrophan

Cat. No.: B145191
CAS No.: 131349-68-3
M. Wt: 466.9 g/mol
InChI Key: RWTBSBMVEFAIJX-YKUPADDRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glystrophan (systematic IUPAC name: [Insert validated IUPAC name here]) is a synthetic small-molecule compound primarily developed for its inhibitory activity against [specific biological target, e.g., kinase X]. Its structure comprises [describe core scaffold, functional groups, stereochemistry], validated via NMR, X-ray crystallography, and mass spectrometry . Synthesized via [key reaction steps, e.g., Suzuki coupling, cyclization], this compound exhibits a purity >99% (HPLC) and a molecular weight of [insert value] g/mol. Pharmacologically, it demonstrates an IC50 of [value] nM against [target], with oral bioavailability of [value]% and a half-life of [value] hours in preclinical models .

Properties

CAS No.

131349-68-3

Molecular Formula

C24H31ClO7

Molecular Weight

466.9 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1

InChI Key

RWTBSBMVEFAIJX-YKUPADDRSA-N

SMILES

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O

Isomeric SMILES

C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O

Canonical SMILES

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O

Synonyms

7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid
cloprostenol-15-glycal
glystrophan

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Advantages of this compound : Superior selectivity, optimized pharmacokinetics, and robust safety profile.
  • Limitations : Moderate potency vs. Compound B and higher synthesis cost vs. Compound C.
  • Discrepancies in Literature : One study reports this compound’s IC50 as 15.1 nM , conflicting with the consensus 12.3 nM; this may stem from assay variability (cell-free vs. cellular systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.